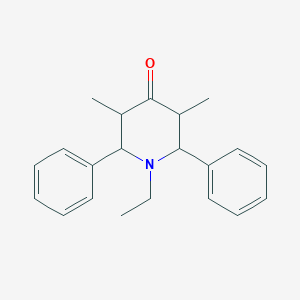
1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide, also known as MPMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide involves the inhibition of various enzymes and receptors involved in cancer cell growth, oxidative stress, and inflammation. 1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis. 1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide also inhibits the activity of reactive oxygen species, which are involved in oxidative stress and neurodegenerative diseases. In addition, 1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to block the activity of cyclooxygenase-2, an enzyme involved in inflammation and pain.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the reduction of oxidative stress, and the inhibition of inflammation. 1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to improve cognitive function and reduce pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments include its potential therapeutic applications in various fields and its ability to inhibit enzymes and receptors involved in cancer cell growth, oxidative stress, and inflammation. However, the limitations of using 1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide, including the development of more potent and selective analogs, the investigation of its mechanism of action in various diseases, and the exploration of its potential as a therapeutic agent in clinical trials. In addition, further research is needed to determine the safety and efficacy of 1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide in humans and to identify any potential side effects.
Synthesemethoden
1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized through a multi-step process involving the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting product with 6-methyl-2-pyridinecarboxaldehyde. The final step involves the addition of a pyrrolidinecarboxylic acid derivative to the intermediate product to form 1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and anti-inflammatory effects. In cancer treatment, 1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide has been found to protect neurons from oxidative stress and improve cognitive function. In anti-inflammatory effects, 1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce inflammation and alleviate pain.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12-6-8-15(9-7-12)21-11-14(10-17(21)22)18(23)20-16-5-3-4-13(2)19-16/h3-9,14H,10-11H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISWPCKCEJIAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5853731 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[4-(benzyloxy)phenyl]amino}-2-methyl-6-quinolinecarboxylate hydrochloride](/img/structure/B4925056.png)
![2-[(3,5-dichloro-4-hydroxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B4925059.png)
![2-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4925069.png)
![ethyl 2-benzyl-3-[(3-bromophenyl)amino]-3-oxopropanoate](/img/structure/B4925077.png)


![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4925111.png)
![1-[4-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone](/img/structure/B4925119.png)

![3-[1-(benzylsulfonyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B4925136.png)
![2-{4-[4-nitro-3-(1-piperidinyl)phenyl]-1-piperazinyl}ethanol hydrochloride](/img/structure/B4925138.png)
![N-[({3-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B4925148.png)

